8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine
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Overview
Description
8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine is a chemical compound belonging to the class of dibenzofuran derivatives Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine typically involves the bromination of dibenzofuran followed by the introduction of the diphenylamine group. The process can be summarized as follows:
Bromination of Dibenzofuran: Dibenzofuran is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom at the desired position on the dibenzofuran ring.
Amination: The brominated dibenzofuran is then reacted with diphenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Scientific Research Applications
8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-N,N-diphenyldibenzo[b,d]furan-1-amine: Similar structure with a chlorine atom instead of bromine.
Dibenzo[b,d]thiophene Derivatives: Compounds with a sulfur atom replacing the oxygen in the furan ring.
Other Halogenated Dibenzofurans: Compounds with different halogen atoms (e.g., fluorine, iodine) in place of bromine.
Uniqueness
8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This uniqueness makes it valuable for certain applications, such as in the development of advanced materials and potential therapeutic agents .
Properties
Molecular Formula |
C24H16BrNO |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
8-bromo-N,N-diphenyldibenzofuran-1-amine |
InChI |
InChI=1S/C24H16BrNO/c25-17-14-15-22-20(16-17)24-21(12-7-13-23(24)27-22)26(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16H |
InChI Key |
KVYNOCDZFYXFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)Br |
Origin of Product |
United States |
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